molecular formula C8H8 B1213319 Cyclooctatetraene CAS No. 629-20-9

Cyclooctatetraene

Cat. No.: B1213319
CAS No.: 629-20-9
M. Wt: 104.15 g/mol
InChI Key: KDUIUFJBNGTBMD-VXMYFEMYSA-N
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Description

Cyclooctatetraene appears as a colorless liquid. May irritate skin and eyes. Less dense than water and insoluble in water. Vapors heavier than air. Used to make rubber.

Mechanism of Action

Target of Action

Cyclooctatetraene (COT) is an unsaturated derivative of cyclooctane, with the formula C8H8 . It is a polyunsaturated hydrocarbon that is colorless to light yellow at room temperature .

Mode of Action

Its reactivity is characteristic of an ordinary polyene, i.e., it undergoes addition reactions . This means it can participate in a variety of oxidation and cycloaddition reactions to afford polycyclic structures . In addition, complexation of COT or the cycloaddition products with transition metals facilitates bond formation .

Biochemical Pathways

COT is capable of undergoing a variety of oxidation and cycloaddition reactions to afford polycyclic structures . These reactions can lead to the formation of complex molecules, which can participate in various biochemical pathways. For instance, COT-conjugated cyanine dyes have been used as mitochondrial probes, indicating a potential role in cellular energy metabolism .

Pharmacokinetics

It has been found that cot-conjugated cyanine dyes are ideal mitochondrial probes with remarkably low photodynamic damage, suggesting good bioavailability within cells .

Result of Action

The molecular and cellular effects of COT’s action are largely dependent on the specific reactions it undergoes. For instance, when conjugated with cyanine dyes, COT can serve as a mitochondrial probe, enabling the visualization of mitochondrial dynamics . This suggests that COT can influence cellular processes by participating in the formation of complex molecules that interact with cellular structures.

Action Environment

The action of COT can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactants, catalysts, or inhibitors. Additionally, physical conditions such as temperature and pressure can also influence its reactivity . In terms of safety, COT is highly flammable and may react vigorously with strong oxidizing agents .

Biochemical Analysis

Biochemical Properties

Cyclooctatetraene plays a significant role in biochemical reactions due to its ability to form organometallic complexes with various metals. These complexes are often used as catalysts in organic reactions. This compound interacts with enzymes, proteins, and other biomolecules primarily through its π-electrons, which can participate in addition reactions. For example, this compound can form complexes with metals such as yttrium, lanthanides, and actinides, which can then interact with specific enzymes to catalyze biochemical reactions .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. This compound-conjugated cyanine dyes have been used as mitochondrial probes, demonstrating low photodynamic damage and high photostability, which is crucial for fluorescence cytometry and imaging applications. These properties suggest that this compound can be used to study mitochondrial dynamics and other cellular processes with minimal phototoxicity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to form stable complexes with metals and other biomolecules. These complexes can participate in various biochemical reactions, including enzyme inhibition or activation. This compound’s non-planar conformation allows it to avoid antiaromaticity, making it a versatile molecule for forming stable interactions with other biomolecules. This property is essential for its role in catalysis and other biochemical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. This compound is known to undergo ring inversion, bond shifting, and valence isomerization, which can affect its reactivity and interactions with other molecules. Long-term studies have shown that this compound can maintain its stability under specific conditions, making it suitable for extended biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions. At high doses, this compound may exhibit toxic or adverse effects, including potential disruption of cellular functions and metabolic processes. It is crucial to determine the appropriate dosage to avoid toxicity while studying the compound’s biochemical effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can participate in addition reactions and form complexes with metals, which can then influence metabolic flux and metabolite levels. This compound’s ability to form stable complexes with metals makes it a valuable tool for studying metabolic pathways and enzyme-catalyzed reactions .

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct this compound to specific compartments or organelles, where it can exert its biochemical effects. For example, this compound-conjugated cyanine dyes have been shown to localize in mitochondria, making them useful tools for studying mitochondrial dynamics and function .

Properties

CAS No.

629-20-9

Molecular Formula

C8H8

Molecular Weight

104.15 g/mol

IUPAC Name

cyclooctatetraene

InChI

InChI=1S/C8H8/c1-2-4-6-8-7-5-3-1/h1-8H/b2-1-,3-1?,4-2?,5-3-,6-4?,7-5?,8-6?,8-7?

InChI Key

KDUIUFJBNGTBMD-VXMYFEMYSA-N

SMILES

C1=CC=CC=CC=C1

Isomeric SMILES

C1=C/C=C\C=C/C=C1

Canonical SMILES

C1=CC=CC=CC=C1

boiling_point

140.5 °C

melting_point

-4.7 °C

629-20-9

physical_description

Cyclooctatetraene appears as a colorless liquid. May irritate skin and eyes. Less dense than water and insoluble in water. Vapors heavier than air. Used to make rubber.
Colorless liquid;  [CAMEO] Clear, dark yellow liquid;  [Aldrich MSDS]

Pictograms

Flammable; Irritant; Health Hazard

Synonyms

1,3,5,7-cyclooctatetraene

vapor_pressure

7.8 [mmHg]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,3,5,7-Cyclooctatetraene?

A1: 1,3,5,7-Cyclooctatetraene, commonly referred to as cyclooctatetraene (COT), is represented by the molecular formula C8H8 and has a molecular weight of 104.15 g/mol. []

Q2: What does the spectroscopic data reveal about the structure of COT?

A2: Spectroscopic studies, including NMR and vibrational analysis, have been crucial in characterizing COT. [, ]
NMR: 1H NMR studies, particularly on substituted COT derivatives, provide valuable information on ring inversion dynamics and bond rotation. For instance, analysis of isopropoxythis compound revealed an inverse isotope effect on the rate of ring inversion, impacting its reactivity. [] Additionally, NMR has been used to study the conformational changes in COT systems, particularly in the presence of different substituents. [, ]* Vibrational Analysis:* Harmonic vibration analysis provides insights into the vibrational modes of COT and its deuterated analogue. This data helps in understanding the structural flexibility and bonding characteristics of the molecule. []

Q3: Is 1,3,5,7-Cyclooctatetraene planar or non-planar? What factors influence its conformation?

A3: Unlike benzene, which is planar and aromatic, COT adopts a non-planar, tub-shaped conformation. This is attributed to its 8π electron system, which, according to Hückel's rule, makes it antiaromatic and thus unstable in a planar conformation. [, , , ]

Q4: How does benzannulation impact the conformation of this compound?

A4: X-ray crystallographic studies of benzannulated COT derivatives, such as dibenzo[a,c]this compound and tribenzo[a,c,e]this compound, show that increasing benzannulation pushes the COT ring towards planarity. This highlights the influence of fused ring systems on COT's structure. []

Q5: Can this compound be forced into a planar conformation?

A5: Yes, synthetic chemists have successfully designed planar COT derivatives by employing rigid bridges to constrain the ring geometry. Tetrakis(bicyclo[2.1.1]hexeno)this compound (1) is a prime example, showcasing a planar COT ring with strong bond alternation. []

Q6: What are some characteristic reactions of this compound?

A6: COT exhibits diverse reactivity, engaging in reactions typical of conjugated alkenes:* Diels-Alder Reactions: COT readily undergoes Diels-Alder reactions, acting as a diene. This reaction pathway is crucial in the formation of complex polycyclic structures from COT. [, ]* Metal Complexation: COT acts as a versatile ligand in organometallic chemistry, forming stable complexes with various transition metals, including platinum, rhodium, and uranium. These complexes find applications in catalysis and materials science. [, , , , ]* Reduction: COT undergoes two-electron reduction, forming the this compound dianion (C8H82-), a species of interest due to its aromaticity and potential as a ligand in organometallic complexes. [, , ]

Q7: How can this compound be used as a building block for complex molecules?

A7: COT serves as a valuable starting point in organic synthesis for generating diverse molecular frameworks:* Ring-Rearrangement Metathesis: This strategy allows for the construction of various carbocycles and heterocycles from COT through ring-opening and rearrangement processes, offering a powerful tool for synthesizing complex natural products and their analogues. []* Metal-Mediated Transformations: Transition metal complexes of COT can undergo various transformations, including cycloadditions, oxidations, and rearrangements, offering diverse pathways to generate complex molecules from a simple starting material. []

Q8: What is the role of copper in the catalytic reactions of acetylene involving this compound?

A8: Copper surfaces, particularly Cu(111), have been found to catalyze the coupling of acetylene, leading to the formation of butadiene, benzene, and notably, this compound. The high adsorbate mobility on the copper surface and the metal's ability to promote C-H bond cleavage in acetylene contribute to its unique catalytic activity. []

Q9: How has computational chemistry aided in understanding the properties of this compound?

A9: Computational techniques like Density Functional Theory (DFT) have been instrumental in:* Predicting Reaction Mechanisms: DFT calculations elucidate the mechanistic details of reactions involving COT, such as the nickel-catalyzed ethyne tetramerization to this compound, providing insights into the reaction pathway and intermediates involved. []* Evaluating Aromaticity/Antiaromaticity: Nucleus-independent chemical shift (NICS) calculations are valuable for assessing the aromatic or antiaromatic character of planar and non-planar COT systems, contributing to a deeper understanding of their electronic structure and stability. [, ]* Exploring Metal Size Effects: DFT has been used to investigate the impact of metal ion size on the reactivity of lanthanide complexes containing COT, showcasing its utility in understanding metal-ligand interactions and their influence on reactivity. []

Q10: Are there any biological applications of this compound or its derivatives?

A10: Research has identified potential biological activities associated with COT and its derivatives:* Antifungal Activity: Volatile organic compounds produced by Candida intermedia, particularly 1,3,5,7-cyclooctatetraene and 3-methyl-1-butanol, have demonstrated significant antifungal activity against Botrytis cinerea, suggesting potential applications as biofumigants. []

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